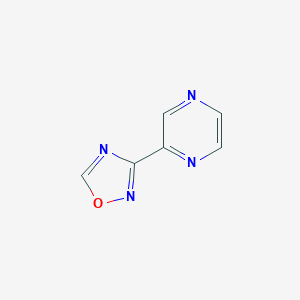
7-溴萘-2-醇
描述
Synthesis Analysis
The synthesis of 7-Bromonaphthalen-2-ol derivatives often involves palladium-catalyzed cross-coupling reactions. For example, oligo(naphthalene-2,3-diyl)s can be synthesized through the reaction of 2-naphthyl-zinc compounds with 2-bromonaphthalene derivatives, demonstrating the utility of palladium catalysis in forming complex naphthalene structures (Motomura et al., 2005). Furthermore, diaryl-2,3-allenyl ethers can be converted into highly functionalized 2-bromonaphthalenes through reactions with N-bromosuccinimide, showcasing the importance of the electronic effect on aryl groups for reaction selectivity (Wang et al., 2014).
Molecular Structure Analysis
The structural analysis of 7-Bromonaphthalen-2-ol derivatives reveals detailed information about their molecular configurations and interactions. For instance, the crystal structure of certain derivatives has been determined to exhibit weak C-H⋯π interactions, leading to infinite supramolecular one-dimensional ladder-like arrangements (Thanigaimani et al., 2015). These findings highlight the role of molecular structure in defining the properties and potential applications of these compounds.
Chemical Reactions and Properties
7-Bromonaphthalen-2-ol and its derivatives undergo various chemical reactions, including electrophilic cyclizations and bromination reactions. The electrophilic cyclization of diaryl-2,3-allenyl ethers, leading to 2-bromonaphthalenes, illustrates the influence of substituents on reaction outcomes (Wang et al., 2014). Bromination of dihydroxynaphthalene derivatives produces dibromo derivatives, further demonstrating the versatility of these compounds in synthetic chemistry (Cooke et al., 1960).
科学研究应用
光解离研究:Gotkis 等人 (1993) 进行的一项研究使用时间分辨光解离和光电离质谱研究了 1-溴萘和 2-溴萘分子离子的解离。这项研究有助于理解溴萘在特定条件下的行为,例如紫外波长和真空紫外环境 (Gotkis 等人,1993).
微生物氧化:Hudlický 等人 (1996) 探索了 1-溴-和 2-溴萘的生物氧化,从而合成了新的手性合成子。这些化合物在有机化学和潜在的药物应用方面特别令人感兴趣 (Hudlický 等人,1996).
化学合成和生物学评价:Sherekar 等人 (2021) 描述了源自 4-溴萘-1-醇的化合物的合成和抗菌评价。这项研究有助于开发新的抗菌剂 (Sherekar 等人,2021).
Friedel–Crafts 乙酰化:Girdler 等人 (1966) 的一项研究重新检查了 2-溴萘的 Friedel–Crafts 乙酰化,提供了对在此过程中形成的反应和产物比率的见解。此类研究在合成有机化学领域至关重要 (Girdler 等人,1966).
半胱氨酸检测的比色传感器:Shang 等人 (2016) 的研究开发了一种使用 2-溴萘-1,4-二酮的比色传感器来检测半胱氨酸。这在生物化学和医学诊断中具有重要意义 (Shang 等人,2016).
与 β-环糊精的包合动力学:Turro 等人 (1982) 的一项研究调查了 1-溴萘在含有 β-环糊精的溶液中的磷光,提供了对化学系统中客体-主体复合物动力学的见解 (Turro 等人,1982).
作用机制
Target of Action
It is known to be used in organic synthesis and as a pharmaceutical intermediate , suggesting that it may interact with a variety of molecular targets depending on the specific context.
Mode of Action
As an organocatalytic compound, it may facilitate various chemical reactions by providing an alternative reaction pathway and lowering the activation energy
Biochemical Pathways
Given its use in organic synthesis and as a pharmaceutical intermediate , it is likely that the compound could influence a wide range of biochemical pathways depending on the specific context.
Result of Action
One source suggests that it may interact with human cancer cells, leading to cell death by inhibiting the production of proteins vital for cell division
安全和危害
属性
IUPAC Name |
7-bromonaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSBGGRCEQOTNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00346657 | |
| Record name | 7-Bromonaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00346657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
116230-30-9 | |
| Record name | 7-Bromonaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00346657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Bromo-2-naphthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-Chloro-5H,12H-quinolino[2,1-b][1,3]benzoxazin-5-one](/img/structure/B55282.png)









